molecular formula C17H19NO4 B15149224 N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide

Cat. No.: B15149224
M. Wt: 301.34 g/mol
InChI Key: XHCVYAFLQCLDNU-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is an organic compound characterized by the presence of methoxy groups attached to benzyl and phenoxy moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 2-methoxybenzylamine with 2-(4-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or borane can be employed.

    Substitution: Halogenating agents or nucleophiles can be used in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)ethanamide
  • N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)propionamide
  • N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)butyramide

Uniqueness

N-(2-methoxybenzyl)-2-(4-methoxyphenoxy)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H19NO4

Molecular Weight

301.34 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C17H19NO4/c1-20-14-7-9-15(10-8-14)22-12-17(19)18-11-13-5-3-4-6-16(13)21-2/h3-10H,11-12H2,1-2H3,(H,18,19)

InChI Key

XHCVYAFLQCLDNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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